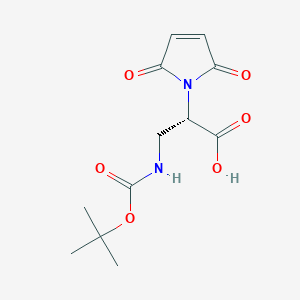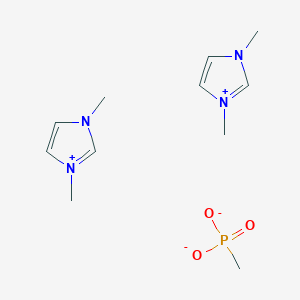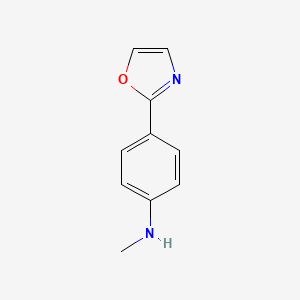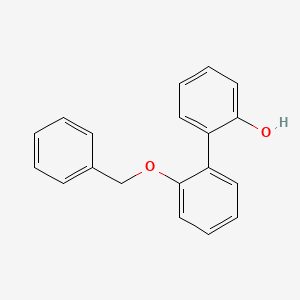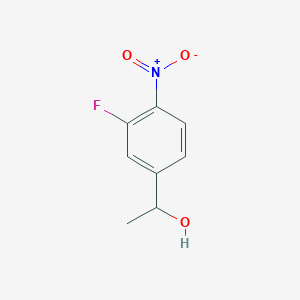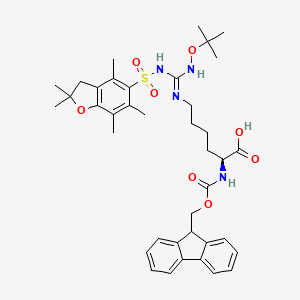
Fmoc-L-HomoArg(OtBu,Pbf)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-HomoArg(OtBu,Pbf)-OH: is a synthetic derivative of the amino acid homoarginine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-HomoArg(OtBu,Pbf)-OH typically involves the protection of the amino and guanidino groups of homoarginine. The Fmoc group is introduced to protect the amino group, while the tert-butyl (OtBu) and pentamethylbenzyl (Pbf) groups protect the guanidino group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-L-HomoArg(OtBu,Pbf)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc, OtBu, and Pbf protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of OtBu and Pbf groups.
Coupling: Reagents such as HBTU, DIC, and DIPEA are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学研究应用
Chemistry
In chemistry, Fmoc-L-HomoArg(OtBu,Pbf)-OH is used in the synthesis of complex peptides and proteins. It allows for the incorporation of homoarginine residues, which can enhance the stability and activity of peptides.
Biology
In biological research, peptides containing homoarginine are studied for their potential roles in enzyme inhibition and receptor binding. This compound is used to synthesize these peptides for various assays and experiments.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for treating diseases such as cancer and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of peptides containing Fmoc-L-HomoArg(OtBu,Pbf)-OH depends on the specific peptide sequence and target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
Fmoc-L-Arg(OtBu)-OH: Similar to Fmoc-L-HomoArg(OtBu,Pbf)-OH but with a shorter side chain.
Fmoc-L-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis with different protecting groups.
Uniqueness
This compound is unique due to its specific protecting groups and the presence of the homoarginine residue, which can impart distinct properties to the synthesized peptides, such as increased stability and activity.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N4O8S/c1-23-24(2)34(25(3)30-21-39(7,8)50-33(23)30)52(47,48)43-36(42-51-38(4,5)6)40-20-14-13-19-32(35(44)45)41-37(46)49-22-31-28-17-11-9-15-26(28)27-16-10-12-18-29(27)31/h9-12,15-18,31-32H,13-14,19-22H2,1-8H3,(H,41,46)(H,44,45)(H2,40,42,43)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOITQXGMLTGEC-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NOC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)
![Bis[3,5-di(trifluoromethyl)phenyl] carbonate](/img/structure/B6357717.png)
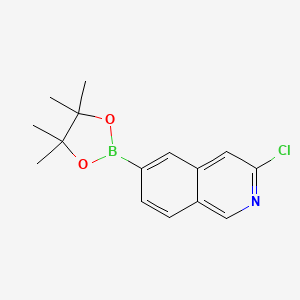
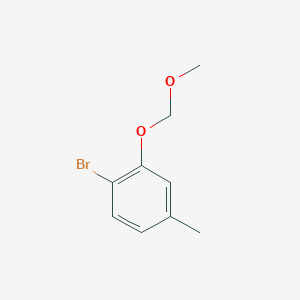
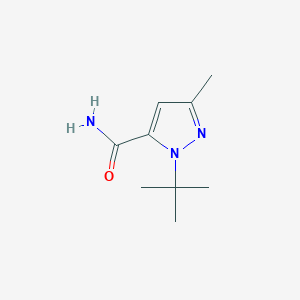
![tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)
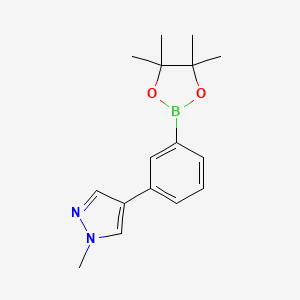
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)

